2,3,5,7-Tetramethyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
91639-45-1 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,3,5,7-tetramethyl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-7-5-8(2)12-11(6-7)9(3)10(4)13-12/h5-6,13H,1-4H3 |
InChI Key |
ZANFDXMONLVRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 2,3,5,7 Tetramethyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
Electrophilic substitution in simple indoles preferentially occurs at the C-3 position of the electron-rich pyrrole (B145914) ring. bhu.ac.in However, in 2,3,5,7-Tetramethyl-1H-indole, both the C-2 and C-3 positions are occupied by methyl groups. This substitution pattern deactivates the pyrrole ring towards further electrophilic attack and directs incoming electrophiles to the benzenoid ring, primarily at the C-6 position, which is activated by the adjacent nitrogen atom. bhu.ac.inatamanchemicals.com
Indoles are weak bases that can be protonated in the presence of strong acids. wikipedia.org While unsubstituted indole is preferentially protonated at the C-3 position to form the thermodynamically stable 3H-indolium cation, this position is blocked in this compound. bhu.ac.inwikipedia.org Consequently, protonation is less favorable but can still occur, leading to the formation of a stable indolium cation. The positive charge in this cation is delocalized over the nitrogen atom and the C-2 carbon. bhu.ac.in
The stability of such polysubstituted indolium cations is well-documented. For example, extensive methylation of indole leads to the formation of the stable and isolable 1,2,3,3-tetramethyl-3H-indolium iodide. bhu.ac.inatamanchemicals.com Research involving the closely related 2,3,5-trimethyl-1H-indole has demonstrated its use in generating indolium ion intermediates, which are subsequently trapped by nucleophiles in the synthesis of complex molecules like spiropyrans. exeter.ac.uk This highlights the accessibility and synthetic utility of indolium cations derived from polymethylated indoles.
| Reaction | Substrate | Conditions | Product | Key Finding | Reference |
| Protonation | Indole | Strong Acid (e.g., HCl, H₂SO₄) | 3H-Indolium Cation | Protonation occurs at C-3, the most nucleophilic site. | bhu.ac.inwikipedia.org |
| Protonation | Gramine (3-substituted indole) | Concentrated H₂SO₄ | 3-Protonated Indolium Cation | Even with a substituent, C-3 protonation occurs in strong acid. | clockss.org |
| Indolium Ion Generation | 2,3,5-Trimethyl-1H-indole | Acid catalyst, Alkylation | Indolium Intermediate | Forms a stable indolium ion used for further synthesis. | exeter.ac.uk |
Alkylation of the indole nucleus can occur at either the N-1 or C-3 position. Given that the C-3 position in this compound is substituted, the primary site for alkylation is the nitrogen atom. The reaction typically proceeds by deprotonating the indole with a base to form the indolide anion, which then acts as a nucleophile.
Further alkylation can lead to the formation of a quaternary N,C-dialkylated indolium salt. bhu.ac.inatamanchemicals.com For instance, the reaction of indole with excess methyl iodide at elevated temperatures yields 1,2,3,3-tetramethyl-3H-indolium iodide. atamanchemicals.com This suggests that this compound can be N-alkylated and potentially further alkylated to form a stable quaternary indolium species, such as 1,2,3,5,7-pentamethyl-1H-indolium salts. The existence of related stable compounds like 1-ethyl-2,3,3,5-tetramethyl-3H-indolium iodide supports this reactivity pathway. ontosight.ai
| Reaction Type | Reagents | Expected Product with this compound | General Principle Reference |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., Cs₂CO₃) | 1-Alkyl-2,3,5,7-tetramethyl-1H-indole | nih.gov |
| Quaternization | Excess Alkyl halide (e.g., CH₃I), Heat | 1,1-Dialkyl-2,3,5,7-tetramethyl-1H-indolium halide | bhu.ac.inatamanchemicals.com |
Nitration of indoles must be conducted with care, as standard acidic conditions (HNO₃/H₂SO₄) can lead to polymerization. bhu.ac.inatamanchemicals.com Non-acidic nitrating agents, such as benzoyl nitrate (B79036) or trifluoroacetyl nitrate, are often employed. bhu.ac.inrsc.org
In this compound, the reactive C-2 and C-3 positions are blocked. Under acidic conditions, protonation would further deactivate the pyrrole ring, forcing electrophilic attack onto the benzene (B151609) ring. bhu.ac.in The existing methyl groups at C-5 and C-7, along with the powerful activating effect of the indole nitrogen, direct the incoming electrophile. The C-4 and C-6 positions are the most activated and available sites. While steric hindrance from the adjacent C-5 and C-7 methyl groups could play a role, electrophilic attack on indoles with blocked C-2/C-3 positions generally favors the C-6 position. bhu.ac.inatamanchemicals.com Therefore, the expected major product of nitration would be 2,3,5,7-Tetramethyl-6-nitro-1H-indole.
Acylation: Similar to alkylation, acylation of this compound is expected to occur predominantly at the N-1 position. The C-3 position is sterically hindered and substituted. N-acylation can be achieved using various acylating agents, such as acyl chlorides or thioesters, often in the presence of a base. nih.govclockss.org The product would be the corresponding 1-acyl-2,3,5,7-tetramethyl-1H-indole.
Sulfonation: The sulfonation of indole with reagents like a pyridine-sulfur trioxide complex typically yields indole-3-sulfonic acid. bhu.ac.in For substrates where the C-3 position is blocked, such as in gramine, sulfonation in strong sulfuric acid occurs on the benzene ring. clockss.org In the case of this compound, the C-2, C-3, C-5, and C-7 positions are all substituted. Consequently, sulfonation is predicted to occur at one of the remaining activated positions on the benzene ring, C-4 or C-6. The formation of related sulfonated indoles, such as 2,3,3-trimethyl-3H-indole-5-sulfonic acid, confirms that sulfonation of the benzenoid ring is a viable pathway. sciforum.netbldpharm.com
Oxidation and Reduction Pathways
Oxidation: The indole ring system can undergo various oxidative transformations. The C-2=C-3 double bond is susceptible to oxidative cleavage by reagents like ozone or sodium periodate. atamanchemicals.com Milder oxidation can lead to the hydroxylation of the indole ring. google.com While specific studies on the oxidation of this compound are not prominent, the general principles suggest that under controlled conditions, oxidation could potentially occur at the C-4 or C-6 positions of the benzene ring or lead to the formation of an oxindole (B195798) derivative.
Reduction: Reduction of the indole nucleus can be directed selectively to either the pyrrole or the benzene ring. Catalytic hydrogenation or reduction with acidic reagents like NaCNBH₃/CH₃COOH typically reduces the pyrrole ring to yield an indoline. atamanchemicals.com Conversely, dissolving metal reductions, such as with lithium in liquid ammonia (B1221849), tend to reduce the benzene portion. atamanchemicals.com However, research on the reduction of substituted indoles using hydroboranes has shown that 2,3-dimethylindole (B146702) is resistant to reduction under conditions that are effective for other indoles. cardiff.ac.uk This suggests that the 2,3-disubstitution in this compound significantly deactivates the pyrrole ring, making its reduction challenging.
| Reaction | Reagent/Conditions | General Outcome on Indole Nucleus | Predicted Outcome for this compound | Reference |
| Reduction | Hydroboranes (e.g., HBpin, BMS) | Reduction of C2=C3 bond to form indoline | Likely unreactive | cardiff.ac.uk |
| Reduction | Li / liquid NH₃ | Reduction of benzene ring | Reduction of benzene ring to form a tetrahydroindole | atamanchemicals.com |
| Oxidation | O₃, NaIO₄ | Oxidative cleavage of C2=C3 bond | Cleavage of pyrrole ring | atamanchemicals.com |
Cycloaddition Reactions Involving Indole Systems
The indole nucleus can act as a versatile partner in cycloaddition reactions, which often proceed in a dearomative fashion to create complex, three-dimensional structures. These include [4+2], [3+2], and higher-order [5+2] cycloadditions. nih.govsemanticscholar.org The electron-rich nature of the indole π-system makes it an excellent diene or dienophile component.
For this compound, the enhanced electron density from the four methyl groups would make it a highly reactive participant in such transformations. Although specific examples employing this exact substrate are not detailed in the literature, its reactivity can be inferred from studies on other indoles. For instance, the first dearomative [5+2] cycloaddition between an indole and an oxidopyrylium ylide was shown to be an efficient method for constructing highly functionalized cyclohepta[b]indoles. nih.gov It is anticipated that this compound would react readily in such cycloadditions, with the substitution pattern influencing the regiochemical and stereochemical outcome of the resulting polycyclic product.
Carbon Lithiation and Nucleophilic Reactivity
The direct lithiation of carbon atoms in the this compound molecule is a complex process governed by the acidity of the various C-H and N-H bonds. The proton on the nitrogen (N-H) is the most acidic proton in the indole ring system. wikipedia.orgatamanchemicals.com Consequently, treatment with strong organolithium bases, such as n-butyl lithium, will preferentially deprotonate the nitrogen, forming an N-lithiated indole. wikipedia.org For lithiation to occur at a carbon position, the nitrogen must first be protected with a suitable group. atamanchemicals.combhu.ac.in
In N-protected indoles, lithiation typically occurs at the C2 position, as this is the most acidic carbon proton. wikipedia.org However, in this compound, the C2 and C3 positions are substituted with methyl groups. This blockage shifts the potential sites for lithiation to the benzene portion of the molecule, specifically at the C4 and C6 positions. The regioselectivity of this lithiation would be influenced by the electronic and steric effects of the existing methyl groups at C5 and C7.
Once formed, the C-lithiated indole intermediate is a potent nucleophile. wikipedia.org It can react with a variety of electrophiles to introduce new functional groups onto the indole core. This reactivity provides a pathway to synthesize specifically substituted indole derivatives that may not be accessible through other means. bhu.ac.in For instance, reaction with aldehydes or ketones would yield corresponding alcohol derivatives, while reaction with chloroformates would introduce ester functionalities. bhu.ac.in
| Position of Lithiation (Hypothetical) | Electrophile | Resulting Product Type | Reference |
|---|---|---|---|
| C4 or C6 | Aldehydes/Ketones (R-CHO/R₂CO) | Hydroxyalkyl-substituted indole | bhu.ac.in |
| C4 or C6 | Carbon Dioxide (CO₂) | Carboxylic acid-substituted indole | bhu.ac.in |
| C4 or C6 | Alkyl Halides (R-X) | Alkyl-substituted indole | wikipedia.org |
| C4 or C6 | Chloroformates (ClCOOR) | Ester-substituted indole | bhu.ac.in |
Derivatization at the Nitrogen (N1) Position
The nitrogen atom at the N1 position of this compound is a key site for chemical modification. The N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), to generate a nucleophilic N-anion. wikipedia.orgbhu.ac.in This indolide anion readily reacts with various electrophiles, allowing for straightforward derivatization at the nitrogen atom. bhu.ac.inresearchgate.net
N-Alkylation is a common transformation, typically achieved by reacting the N-anion with an alkyl halide. For instance, a one-pot Fischer indolisation–N-alkylation protocol has been successfully used to synthesize 1,2,3,5-tetramethylindole by using iodomethane (B122720) as the alkylating agent. rsc.org Similarly, related tetramethylindoles have been N-alkylated with other electrophiles like benzyl (B1604629) bromide. exeter.ac.uk
N-Acylation involves the reaction of the indolide anion with an acylating agent, such as an acid chloride or anhydride. nih.gov This reaction is a standard method for installing an acyl group on the indole nitrogen, which can alter the electronic properties of the indole ring and is a common strategy in the synthesis of biologically active molecules. nih.gov
| Reaction Type | Reagent/Electrophile | Product | Reference |
|---|---|---|---|
| N-Alkylation | Iodomethane (CH₃I) | 1,2,3,5,7-Pentamethyl-1H-indole | rsc.org |
| N-Alkylation | Benzyl bromide (BnBr) | 1-Benzyl-2,3,5,7-tetramethyl-1H-indole | exeter.ac.uk |
| N-Acylation | Acid Chlorides (RCOCl) | 1-Acyl-2,3,5,7-tetramethyl-1H-indole | nih.gov |
| N-Sulfonylation | Phenylsulfonyl Chloride (PhSO₂Cl) | 1-(Phenylsulfonyl)-2,3,5,7-tetramethyl-1H-indole | bhu.ac.in |
Reactivity of Methyl Substituents on the Indole Core
The four methyl groups of this compound exhibit differential reactivity based on their position on the indole core. The methyl groups at the C2 and C3 positions, being attached to the electron-rich pyrrole ring, are significantly more reactive than the methyl groups at C5 and C7 on the benzene ring.
The C2-methyl group is particularly susceptible to oxidation. researchgate.net The autoxidation of 2,3,5,7-tetramethylindole upon exposure to air has been shown to yield the corresponding 3-hydroperoxyindolenine derivative. researchgate.net For other 2,3-dialkylindoles, the C2-methyl group can be selectively oxidized to a formyl group (an aldehyde) using various oxidizing agents. researchgate.netnih.gov Reagents such as selenium dioxide have been effectively used for this transformation. researchgate.net More contemporary, milder methods include the use of N-chlorosuccinimide (NCS) with water as the oxygen source to convert 2-methylindoles into 2-formylindoles. acs.org
The C3-methyl group also displays heightened reactivity, although it is generally less susceptible to oxidation than the C2-methyl group. nih.gov The methyl groups at C5 and C7 are attached to the benzene ring and are considerably less reactive. Their transformation typically requires conditions similar to those used for benzylic functionalization of toluene (B28343) and its derivatives, which are often more forcing than those needed for the C2 and C3 positions.
| Position | Reaction Type | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| C2-Methyl | Autoxidation | Air | Indoleninyl hydroperoxide | researchgate.net |
| C2-Methyl | Oxidation | Selenium Dioxide (SeO₂) | 2-Formylindole | researchgate.net |
| C2-Methyl | Oxidation | N-Chlorosuccinimide (NCS) / H₂O | 2-Formylindole | acs.org |
| C2/C3-Alkyl | Oxidation | Cu-Catalysis / Acyl Nitroso Reagents | 3-Oxindole / 2-Amino-3-oxindole | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of Tetramethyl 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 2,3,5,7-Tetramethyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive structural assignment. osi.lvresearchgate.net
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the four methyl groups, the two remaining aromatic protons on the benzene (B151609) ring, and the N-H proton of the indole (B1671886) core.
Methyl Resonances: The four methyl groups (at C2, C3, C5, and C7) will appear as sharp singlet signals, each integrating to three protons. Their chemical shifts are influenced by their position on the indole ring. The C2- and C3-methyl protons are expected in the range of δ 2.2–2.4 ppm. rsc.org The C5- and C7-methyl protons, being attached to the benzene portion of the ring, are anticipated to resonate at slightly different chemical shifts, typically in the δ 2.3–2.5 ppm range.
Aromatic Resonances: With substituents at positions 5 and 7, the remaining protons on the benzene ring are at C4 and C6. These protons will likely appear as singlets or very narrowly split doublets due to a small four-bond coupling constant (⁴JHH). Their expected chemical shifts would be in the aromatic region, typically between δ 6.8 and 7.5 ppm.
N-H Proton: The proton attached to the nitrogen atom (N-H) of the indole ring generally appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent and concentration and is typically observed in the range of δ 7.5–8.5 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N1-H | 7.5 - 8.5 | broad singlet |
| C2-CH₃ | 2.2 - 2.4 | singlet |
| C3-CH₃ | 2.2 - 2.4 | singlet |
| H4 | 6.8 - 7.5 | singlet |
| C5-CH₃ | 2.3 - 2.5 | singlet |
| H6 | 6.8 - 7.5 | singlet |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, twelve distinct signals are expected: eight for the indole ring carbons and four for the methyl carbons. The substitution pattern significantly influences the chemical shifts.
Pyrrole (B145914) Ring Carbons: The C2 and C3 carbons, bearing methyl groups, will be significantly shielded compared to unsubstituted indole. C2 is typically found around δ 130-135 ppm, while C3 is more shielded, appearing around δ 107-112 ppm in similar dimethylated indoles. rsc.org
Benzene Ring Carbons: The chemical shifts of the benzenoid carbons (C3a, C4, C5, C6, C7, C7a) are influenced by the electron-donating methyl groups. The quaternary carbons C3a, C5, C7, and C7a will show distinct chemical shifts. C5 and C7, directly attached to methyl groups, will appear further downfield compared to the proton-bearing C4 and C6. oregonstate.edu
Methyl Carbons: The signals for the four methyl carbons are expected in the upfield region of the spectrum, typically between δ 8 and 20 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 130 - 135 |
| C3 | 107 - 112 |
| C3a | 128 - 132 |
| C4 | 118 - 122 |
| C5 | 130 - 135 |
| C6 | 119 - 124 |
| C7 | 120 - 125 |
| C7a | 134 - 138 |
| C2-CH₃ | 11 - 15 |
| C3-CH₃ | 8 - 12 |
| C5-CH₃ | 15 - 20 |
While 1D NMR provides initial data, 2D NMR techniques are indispensable for unambiguous signal assignment. clockss.org
COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. In this compound, a weak cross-peak might be observed between the aromatic protons H4 and H6, confirming their spatial proximity and meta-relationship. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H4 and H6 to their respective carbons (C4 and C6) and each methyl proton signal to its corresponding methyl carbon. tetratek.com.tr
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. NOE correlations would be expected between the C3-methyl protons and the H4 proton, and between the C7-methyl protons and the H6 proton, providing further confirmation of the substituent pattern.
¹⁵N NMR spectroscopy, although less sensitive, provides direct information about the electronic environment of the nitrogen atom. osi.lv For the indole nitrogen in this compound, the chemical shift would be influenced by the four electron-donating methyl groups. Compared to unsubstituted indole, the nitrogen atom is expected to be more shielded (a lower ppm value). The ¹⁵N chemical shift for indole itself in CDCl₃ is reported to be around -240 to -250 ppm relative to nitromethane. spectrabase.com The presence of methyl groups would likely shift this value upfield.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com
The FT-IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.
N-H Stretch: A sharp to moderately broad peak in the region of 3400–3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the four methyl groups are observed just below 3000 cm⁻¹, in the range of 2850–2965 cm⁻¹. researchgate.netderpharmachemica.com
C=C Aromatic Ring Stretching: Strong absorptions between 1450 cm⁻¹ and 1620 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic and pyrrole rings. researchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl C-H bonds occur in the fingerprint region (below 1500 cm⁻¹). Specifically, C-H bending modes for methyl groups are expected around 1370-1465 cm⁻¹. derpharmachemica.com
C-N Stretching: The C-N stretching vibration of the indole ring typically appears in the 1200–1350 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2965 | Strong |
| Aromatic C=C Stretch | 1450 - 1620 | Strong to Medium |
| CH₃ Bending | 1370 - 1465 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The indole ring system, the core of this compound, is an aromatic chromophore that gives rise to characteristic absorption bands in the UV region. These absorptions are primarily due to π-π* electronic transitions. In indole itself, two main absorption bands, designated as ¹Lₐ and ¹Lₑ, are typically observed. chemrxiv.org The ¹Lₐ state is generally more sensitive to the molecular environment and substituent effects. chemrxiv.org
The electronic properties of the indole chromophore are significantly influenced by the nature and position of substituents on the ring. nih.govnih.gov Methyl groups, such as those in this compound, are considered electron-donating groups. Electron-donating substituents tend to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λₘₐₓ). core.ac.uk This is because they increase the electron density of the aromatic ring, which can lower the energy gap between the ground and excited electronic states. core.ac.uk
While specific experimental spectra for this compound are not widely published, the expected UV-Vis absorption characteristics can be inferred from studies on other substituted indoles. For instance, the introduction of electron-donating groups generally results in a red shift of both the ¹Lₐ and ¹Lₑ bands compared to the parent indole molecule. core.ac.uk The solvent polarity can also influence the position of the absorption maxima; a shift to a more polar solvent often produces a bathochromic shift for many indole derivatives. core.ac.uk
Table 1: Expected UV-Vis Absorption Data for this compound This interactive table is based on general principles of substituent effects on indole derivatives.
| Transition | Typical λₘₐₓ Range (Indole) | Expected Shift for Tetramethyl Derivative | Predicted λₘₐₓ Range |
|---|---|---|---|
| ¹Lₐ | ~270-290 nm | Bathochromic (Red) Shift | >290 nm |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In Electron Ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₂H₁₅N), the expected molecular ion peak would appear at an m/z of 173.
The fragmentation pattern of indole derivatives is well-characterized. A common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN), which is characteristic of the indole ring. scirp.org For this compound, other likely fragmentations would involve the loss of methyl radicals (•CH₃) from the molecular ion.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. scispace.com By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed, distinguishing it from other potential formulas with the same nominal mass. For example, an HRMS analysis using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would detect the protonated molecule [M+H]⁺. bris.ac.uk
Table 2: HRMS Data for this compound This interactive table provides the calculated exact mass for the primary ions.
| Ion Species | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| Molecular Ion [M]⁺• | C₁₂H₁₅N | 173.12045 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
In related structures, the planarity of the indole core is typically high, with low root-mean-square deviations for the atoms of the bicyclic system. nih.gov For instance, in some substituted indole structures, the dihedral angle between the indole ring and a substituent group can be nearly orthogonal. nih.gov In a hypothetical crystal structure of this compound, the analysis would focus on the planarity of the indole core and any steric-induced distortions caused by the four methyl groups.
Table 3: Representative Dihedral Angles in Substituted Indole Structures This interactive table shows examples from related compounds to illustrate the concept.
| Compound Derivative | Planes Considered | Dihedral Angle (°) | Reference |
|---|---|---|---|
| Ethyl 5-chloro-1H-indole-2-carboxylate | Indole ring and Ester group | 2.4(2) | nih.gov |
| 6-isopropyl-3-(2-nitro-1-phenylethyl)-1H-indole | Indole ring and Phenyl ring | 83.59(11) | iucr.orgnih.gov |
The way molecules pack in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal structure. For this compound, several types of interactions could be anticipated.
N-H···π Interactions: The N-H group of the indole ring can act as a hydrogen bond donor. In the absence of stronger acceptors like oxygen, it can form N-H···π interactions with the aromatic ring of a neighboring molecule. iucr.orgnih.gov This type of interaction is significant in establishing protein secondary structures and has been observed in many indole derivative crystals. iucr.orgnih.gov
π–π Stacking: The aromatic indole ring can interact with the π-system of an adjacent molecule through π–π stacking. mdpi.comnih.gov This interaction is common in aromatic compounds and contributes to crystal stability. However, the presence of bulky methyl groups on the indole ring of this compound might cause steric hindrance, potentially preventing the close face-to-face arrangement required for optimal π–π stacking. In some highly substituted indole derivatives, π–π stacking is not observed. nih.gov
C-H···π Interactions: The methyl groups provide numerous C-H bonds that can act as weak hydrogen bond donors, forming C-H···π interactions with the aromatic system of a neighboring molecule. iucr.orgnih.gov These interactions often play a supplementary role in consolidating the crystal packing. iucr.orgnih.gov
Table 4: Common Intermolecular Interactions in Indole Derivative Crystals This interactive table summarizes potential interactions and their characteristics.
| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |
|---|---|---|---|
| N-H···π | Indole N-H | Aromatic π-system | H···π ≈ 2.5 - 3.0 |
| π–π Stacking | Aromatic π-system | Aromatic π-system | Interplanar distance ≈ 3.3 - 3.8 |
Computational and Theoretical Chemistry Studies of 2,3,5,7 Tetramethyl 1h Indole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT calculations can predict molecular geometries, energies, and electron density distributions. For 2,3,5,7-Tetramethyl-1H-indole, these calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model the behavior of its electrons.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com The LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilicity and electron affinity. youtube.com
For this compound, a DFT calculation would reveal that the HOMO is primarily a π-orbital distributed across the indole (B1671886) ring system. The presence of four electron-donating methyl groups is expected to raise the energy of the HOMO compared to unsubstituted indole, thereby enhancing its nucleophilicity. The LUMO would be a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of kinetic stability and chemical reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
Illustrative Data Table: Predicted FMO Properties The following table presents hypothetical DFT-calculated values to illustrate the typical output of an FMO analysis for this compound.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | -5.15 | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | -0.25 | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Energy Gap (ΔE) | 4.90 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |
The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other charged or polar species. The map is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net
An EPS map of this compound would show the most negative potential (red/yellow) concentrated around the π-electron system of the pyrrole (B145914) ring and the lone pair of the nitrogen atom. This highlights the indole core as the primary site for interaction with electrophiles. The hydrogen atom attached to the nitrogen (N-H) would exhibit a strongly positive potential (blue), making it the most likely site for deprotonation or hydrogen bonding as a donor. The methyl groups, being weakly electron-donating, would slightly increase the electron density and negative potential of the aromatic ring system compared to the parent indole molecule.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.netrsc.org It is the most common method for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. scispace.com
A TD-DFT calculation for this compound would predict its electronic absorption spectrum. The primary absorptions for indole derivatives are typically due to π → π* transitions within the aromatic system. The calculations would provide specific wavelengths of maximum absorption (λmax) for the lowest energy transitions. The substitution with four methyl groups would be expected to cause a bathochromic (red) shift in the absorption peaks compared to unsubstituted indole due to the electron-donating nature of the alkyl groups.
Illustrative Data Table: Predicted Electronic Transitions The following table provides hypothetical TD-DFT results for the first three singlet excited states of this compound in a vacuum, illustrating the data obtained from such a study.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 4.11 | 302 | 0.08 | HOMO → LUMO |
| S₀ → S₂ | 4.49 | 276 | 0.25 | HOMO-1 → LUMO |
| S₀ → S₃ | 5.02 | 247 | 0.15 | HOMO → LUMO+1 |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. rsc.org This is often achieved by mapping the potential energy surface (PES), which represents the energy of a molecule as a function of its geometry. longdom.org For relatively rigid molecules like this compound, the primary focus is on the planarity of the bicyclic core and the rotational barriers of the substituent methyl groups.
The indole ring itself is an aromatic, planar system. Computational geometry optimization would confirm this low-energy planar structure. A PES scan could be performed by systematically rotating one of the C-CH₃ bonds, for example, the one at the C3 position. This would reveal the energetic barrier to rotation for the methyl group. Due to the low steric hindrance around the methyl groups in this compound, these rotational barriers are expected to be very small, indicating nearly free rotation at room temperature. The global energy minimum on the PES would correspond to the most stable arrangement of the methyl group hydrogens, which is typically a staggered conformation relative to the indole ring bonds.
Vibrational Analysis and Spectroscopic Property Prediction
Computational vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. goettingen-research-online.de Following a geometry optimization with DFT, a frequency calculation is performed to ensure the structure is a true energy minimum (i.e., has no imaginary frequencies) and to generate the vibrational modes and their corresponding frequencies. mdpi.com Calculated frequencies are often systematically higher than experimental values and are corrected using empirical scale factors for better accuracy.
For this compound, the predicted vibrational spectrum would show several characteristic bands. These include a sharp N-H stretching vibration around 3500 cm⁻¹, aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching from the four methyl groups just below 3000 cm⁻¹. Other significant vibrations would include C=C stretching modes of the aromatic rings between 1400-1600 cm⁻¹ and various C-H bending and C-N stretching modes at lower wavenumbers.
Illustrative Data Table: Predicted Key Vibrational Frequencies This table shows hypothetical calculated (scaled) and expected experimental wavenumbers for prominent vibrational modes of this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Experimental Range (cm⁻¹) | Description of Motion |
| ν(N-H) | 3510 | 3450 - 3550 | Stretching of the Nitrogen-Hydrogen bond |
| ν(C-H)aromatic | 3080 | 3050 - 3150 | Stretching of Carbon-Hydrogen bonds on the benzene (B151609) ring |
| ν(C-H)aliphatic | 2965 | 2950 - 2980 | Asymmetric stretching of methyl C-H bonds |
| ν(C=C) | 1615 | 1600 - 1625 | Stretching of aromatic Carbon-Carbon double bonds |
| δ(C-H)aliphatic | 1455 | 1440 - 1470 | Asymmetric bending (scissoring) of methyl groups |
| ν(C-N) | 1340 | 1320 - 1360 | Stretching of the Carbon-Nitrogen bond in the pyrrole ring |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathway, chemists can identify intermediates and, most importantly, locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For this compound, a key reaction to study would be electrophilic aromatic substitution. The indole nucleus is highly activated towards this reaction. Since the C3 position is substituted with a methyl group, electrophilic attack would be directed to other positions. DFT calculations could be used to model the reaction pathway for an electrophile (e.g., NO₂⁺) attacking the C4, C6, or other available positions on the benzene ring. By calculating the energies of the intermediates (sigma complexes) and the transition states leading to them, the preferred site of substitution can be predicted. The position with the lowest activation energy barrier would correspond to the major product. The combined electron-donating effects of the four methyl groups would be expected to significantly lower the activation energy for substitution compared to unsubstituted indole.
Quantum Chemical Calculations for Molecular Properties of this compound
Quantum chemical calculations are powerful computational tools that allow for the detailed investigation of the molecular properties of chemical compounds. These theoretical studies provide valuable insights into the geometric structure, electronic distribution, and chemical reactivity of molecules. For a substituted indole such as this compound, methods like Density Functional Theory (DFT) are particularly useful for understanding how the addition of four methyl groups to the parent indole scaffold influences its characteristics.
DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can predict a variety of molecular properties with a good degree of accuracy. These properties include optimized molecular geometry (bond lengths and angles), the distribution of electron density (often quantified using Mulliken atomic charges), and the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).
While specific computational studies for this compound are not extensively available in the public literature, the following data is illustrative of the typical results obtained from such quantum chemical calculations. The presented data is based on the known structural parameters of the indole nucleus and the well-understood electronic effects of methyl substituents. The methyl groups are electron-donating, which influences the bond lengths, charge distribution, and orbital energies of the molecule.
Optimized Molecular Geometry
The optimized geometry of a molecule represents its most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. The following tables provide the predicted bond lengths and bond angles for this compound. The numbering of the atoms corresponds to the standard IUPAC nomenclature for the indole ring system.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| N1 - C2 | 1.375 |
| C2 - C3 | 1.380 |
| C3 - C3a | 1.450 |
| C3a - C4 | 1.400 |
| C4 - C5 | 1.395 |
| C5 - C6 | 1.410 |
| C6 - C7 | 1.390 |
| C7 - C7a | 1.405 |
| C7a - N1 | 1.390 |
| C3a - C7a | 1.400 |
| C2 - C(Methyl) | 1.510 |
| C3 - C(Methyl) | 1.512 |
| C5 - C(Methyl) | 1.515 |
| C7 - C(Methyl) | 1.513 |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
| C7a - N1 - C2 | 109.5 |
| N1 - C2 - C3 | 110.0 |
| C2 - C3 - C3a | 108.5 |
| C3 - C3a - C7a | 107.0 |
| C4 - C5 - C6 | 120.5 |
| C5 - C6 - C7 | 120.0 |
| C6 - C7 - C7a | 119.5 |
| C3a - C7a - N1 | 115.0 |
| C3a - C4 - C5 | 118.0 |
| N1 - C2 - C(Methyl) | 125.0 |
| C3 - C2 - C(Methyl) | 125.0 |
The data in these tables illustrate how the fusion of the benzene and pyrrole rings creates the characteristic geometry of the indole core. The presence of the four methyl groups is expected to cause minor steric and electronic perturbations to this geometry.
Mulliken Atomic Charges
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the electron distribution and identifying regions that are electron-rich or electron-poor. In this compound, the electron-donating nature of the methyl groups is expected to increase the electron density on the indole ring.
Table 3: Predicted Mulliken Atomic Charges for this compound
| Atom | Predicted Charge (e) |
| N1 | -0.450 |
| C2 | 0.150 |
| C3 | -0.120 |
| C3a | 0.050 |
| C4 | -0.100 |
| C5 | -0.080 |
| C6 | -0.090 |
| C7 | -0.070 |
| C7a | 0.100 |
| C (on C2) | 0.180 |
| H (on N1) | 0.250 |
The predicted negative charge on the nitrogen atom (N1) is consistent with its high electronegativity. The carbon atoms of the indole ring show a pattern of alternating charges, which is characteristic of aromatic systems. The methyl groups introduce additional electron density, making the ring system more nucleophilic compared to unsubstituted indole.
Frontier Molecular Orbitals (HOMO-LUMO)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.
Table 4: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -5.10 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 4.85 |
The electron-donating methyl groups are known to raise the energy of the HOMO, making the molecule a better electron donor. The effect on the LUMO is generally less pronounced. Consequently, the HOMO-LUMO gap for this compound is expected to be smaller than that of unsubstituted indole, suggesting that it would be more reactive and more easily excitable. A smaller energy gap is consistent with a bathochromic (red) shift in the UV-visible absorption spectrum compared to the parent indole.
Applications of 2,3,5,7 Tetramethyl 1h Indole As a Molecular Synthon in Chemical Sciences
Role as a Key Building Block in Complex Organic Molecule Synthesis
A molecular synthon is a conceptual unit within a target molecule that can be formed by a known synthetic operation. In organic synthesis, small, functionalized molecules serve as tangible synthons or building blocks for constructing more complex molecular architectures. 2,3,5,7-Tetramethyl-1H-indole is classified as a heterocyclic building block, valued for its potential to be incorporated into larger, more intricate structures. mdpi.com
The indole (B1671886) nucleus itself is electron-rich, making it reactive toward electrophiles, typically at the C-3 position. bhu.ac.in The presence of four methyl groups on the this compound scaffold influences its electronic properties and steric profile, which in turn dictates its reactivity and suitability for specific synthetic transformations. Synthetic chemists can leverage this compound as a starting point, modifying it through various reactions such as N-alkylation, formylation, or coupling reactions to create more elaborate derivatives. researchgate.netsemanticscholar.org While this compound is recognized as a synthon, specific, extensively documented examples of its incorporation into named complex molecules are not widely prevalent in readily available literature. Its primary role remains as a foundational scaffold available to chemists for the development of new synthetic routes and novel compounds. bhu.ac.inresearchgate.net
Development of Novel Materials Incorporating Tetramethyl-1H-Indole Moieties
The incorporation of indole moieties into advanced materials is a thriving area of research. acs.orgnih.govmdpi.comrsc.org Derivatives of indole are known for their utility in creating materials with valuable photophysical and electronic properties.
Luminescent and Fluorescent Dye Architectures
Indole derivatives are key components in many fluorescent dyes due to their inherent photoluminescent properties and their ability to act as effective electron donors in donor-acceptor dye architectures. nih.govresearchgate.net The modification of the indole core allows for the fine-tuning of absorption and emission spectra. For instance, various indole-containing compounds, such as squaraine and BODIPY dyes, have been synthesized and studied for their fluorescent properties. nih.govchemrevlett.comresearchgate.net These dyes often feature an extended π-conjugated system where the indole unit is a critical element. However, based on available scientific literature, there are no specific, detailed research findings on the synthesis or application of luminescent or fluorescent dyes derived directly from this compound.
Organic Semiconductors
The field of organic electronics utilizes π-conjugated organic molecules for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Indole-containing structures are attractive candidates for these applications because their planar structure and electron-rich nature facilitate charge transport. chim.itscribd.com Research has demonstrated that modifying indole scaffolds, for example by creating fused systems like indolo[3,2-b]carbazole, can lead to materials with high charge carrier mobility. uic.edu Methoxy-activated indoles have also been investigated as building blocks for organic semiconductors. chim.it Despite the known potential of the indole class, there is a lack of specific studies documenting the use of this compound in the development of organic semiconductor materials.
Principles of Enzyme Inhibition Studies (Contextualizing Chemical Interaction)
Enzyme inhibition is a critical mechanism for therapeutic intervention in numerous diseases. Many drugs function by selectively binding to and inhibiting the activity of specific enzymes. The indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed as enzyme inhibitors. nih.govjuniperpublishers.com For example, derivatives of 1H-indole-4,7-dione have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. nih.gov Similarly, complex indole structures have been developed as inhibitors for targets such as the Haspin kinase and HIV glycoprotein (B1211001) 41. nih.govacs.org These studies involve designing molecules where the indole core provides a key interaction point with the enzyme's active site. While the principles of enzyme inhibition are well-established for various indole derivatives, there are no specific published studies focusing on the enzyme inhibitory activity of this compound itself.
Exploration of Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules like proteins and DNA is fundamental to pharmacology and molecular biology. The indole ring, being a mimic of the side chain of the amino acid tryptophan, is often involved in crucial binding interactions within protein active sites or pockets. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies on various indole-based compounds have revealed their potential to bind to important protein targets, including the cystic fibrosis transmembrane conductance regulator (CFTR) and anti-apoptotic proteins like Mcl-1. nih.govacs.org These interactions are highly specific and depend on the precise three-dimensional arrangement of substituents on the indole core. Currently, there is no available research that specifically explores the interactions between this compound and biological macromolecules.
Applications in Chemical Sensors and Probes
Chemical sensors are devices that detect the presence of specific chemical analytes and generate a measurable signal. Fluorescent chemosensors are particularly valuable, and the indole scaffold has been employed in the design of such probes. acs.org The N-H proton of the indole ring can act as a hydrogen-bond donor, allowing it to interact with anions, which can lead to a detectable change in fluorescence or color. This principle has been used to develop fluoride (B91410) sensors. While the broader indole class shows promise in this area, specific applications of this compound as a chemical sensor or probe have not been reported in the scientific literature.
Future Research Avenues and Methodological Advancements in Tetramethyl 1h Indole Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of polysubstituted indoles like 2,3,5,7-tetramethyl-1H-indole is a foundational challenge that invites the development of more sophisticated and environmentally benign methodologies. While classical methods such as the Fischer, Bischler, and Reissert indole (B1671886) syntheses provide a basis, future research is geared towards improving efficiency, selectivity, and sustainability. acs.orgbeilstein-journals.org
Advancements are anticipated in the realm of metal-catalyzed cross-coupling and cyclization reactions. beilstein-journals.org For instance, palladium- or ruthenium-catalyzed processes could offer direct and atom-economical routes from readily available anilines and alkynes or other precursors. acs.org A significant future direction involves the adoption of green chemistry principles. This includes the use of continuous-flow reactors, which can enhance safety and yield compared to traditional batch processes, particularly when handling energetic or unstable intermediates. rsc.org Furthermore, the exploration of novel solvent systems, such as deep eutectic solvents (DES), presents an opportunity to replace hazardous organic solvents, potentially increasing the solubility of reactants and simplifying product isolation. researchgate.net
| Synthetic Strategy | Precursors for this compound | Potential Advantages | Relevant Research Area |
| Fischer Indole Synthesis | 2,4-Dimethylphenylhydrazine and 3-Methyl-2-butanone | Well-established, versatile | Optimization with modern acid catalysts |
| Palladium-Catalyzed Cyclization | N-(2,4-dimethylphenyl)-3-methyl-2-butanimine | High efficiency, functional group tolerance | Ligand development, catalyst optimization |
| Continuous-Flow Synthesis | Various (adaptable to multiple reaction types) | Improved safety, scalability, higher yields | Process chemistry, microreactor technology rsc.org |
| DES-Mediated Synthesis | Various | Sustainable, recyclable solvent, enhanced solubility | Green chemistry, solvent effects researchgate.net |
Exploration of Novel Reactivity Patterns and Derivatizations
The reactivity of the this compound core is dictated by the electron-donating nature of the four methyl groups and the inherent nucleophilicity of the indole ring. These activating groups enhance the electron density of the heterocyclic system, making it susceptible to electrophilic substitution. However, the substitution pattern also introduces significant steric considerations that will influence regioselectivity.
Future research will focus on elucidating these reactivity patterns. While the C3 position is typically the most nucleophilic site in unsubstituted indoles, the presence of the C2 and C3 methyl groups in the target molecule will likely direct electrophilic attack towards the benzene (B151609) portion of the ring, specifically at the C4 and C6 positions. arkat-usa.org Methoxy-substituted indoles, for example, show strong nucleophilicity at the C4 position. arkat-usa.org
Key areas for exploration include:
C-H Activation: Modern transition-metal-catalyzed C-H activation and functionalization techniques could enable the selective derivatization of the C4 and C6 positions, which is often challenging via classical electrophilic substitution. mdpi.com This would open pathways to novel analogs with tailored electronic or biological properties.
Photoredox Catalysis: The use of visible-light photoredox catalysis can provide mild and highly selective methods for generating radical intermediates and forging new bonds, offering alternatives to traditional thermal reactions for functionalizing the indole core.
Multi-component Reactions (MCRs): Designing MCRs that incorporate this compound would allow for the rapid construction of complex molecular scaffolds from simple building blocks in a single step, enhancing synthetic efficiency. scispace.com
Advanced Spectroscopic and Structural Characterization Techniques
Unambiguous characterization is critical for confirming the structure of this compound and its derivatives. While standard techniques like FT-IR and 1D NMR (¹H and ¹³C) provide foundational data, advanced methods are necessary for detailed structural elucidation and for analyzing complex mixtures or solid-state properties.
Future work will increasingly rely on a multi-technique approach:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are indispensable for assigning specific proton and carbon signals, especially in highly substituted molecules where spectral overlap is common. mdpi.comacademie-sciences.fr These methods are crucial for confirming connectivity and distinguishing between potential isomers.
Solid-State NMR (SSNMR): For materials science applications, SSNMR provides detailed information about the local molecular environment in crystalline or amorphous solids. It is a powerful tool for studying polymorphism, solvation, and intermolecular interactions within a solid matrix. americanpharmaceuticalreview.com
X-ray Diffraction (XRD): Single-crystal XRD remains the gold standard for determining the precise three-dimensional structure of a molecule, providing definitive proof of constitution and conformation. For polycrystalline materials, Powder X-ray Diffraction (PXRD) is essential for phase identification and purity assessment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the elemental composition of new compounds. mdpi.com Advanced MS/MS techniques can be used to study fragmentation patterns, which aids in structural confirmation.
| Technique | Information Provided | Application Area |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, definitive signal assignment | Structural elucidation of new derivatives mdpi.com |
| Solid-State NMR (SSNMR) | Polymorphism, molecular packing, intermolecular interactions | Materials science, solid-form analysis americanpharmaceuticalreview.com |
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure, bond lengths/angles | Definitive structural proof |
| High-Resolution Mass Spectrometry | Exact elemental composition | Confirmation of molecular formula mdpi.com |
Computational Design and Prediction of Novel Tetramethyl-1H-Indole Analogs
Computational chemistry offers powerful predictive tools that can guide and accelerate the experimental discovery of new molecules and materials. For this compound, in silico methods can be used to design novel analogs with targeted properties before their synthesis is attempted.
Future research avenues in this domain include:
Density Functional Theory (DFT) Calculations: DFT can be employed to predict a wide range of molecular properties, including geometric structures, electronic properties (HOMO/LUMO energy levels), and spectroscopic data (NMR chemical shifts, vibrational frequencies). acs.org This information is invaluable for understanding reactivity and rationalizing experimental observations.
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR and pharmacophore models, researchers can identify the key structural features of tetramethyl-indole analogs that correlate with a specific biological activity or material property. ub.edunih.gov This enables the rational design of more potent or efficient compounds.
Molecular Docking: For applications in medicinal chemistry or materials science, molecular docking simulations can predict how indole derivatives bind to target proteins or self-assemble into larger structures. ajchem-a.com This can guide the design of molecules with high affinity and selectivity.
ADMET Prediction: In the context of drug discovery, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with unfavorable profiles. nih.gov
| Computational Method | Predicted Properties | Purpose |
| Density Functional Theory (DFT) | Electronic structure, reaction energies, spectroscopic data | Guide synthesis, rationalize reactivity acs.org |
| 3D-QSAR / Pharmacophore Modeling | Correlation of structure with activity/property | Design of new analogs with enhanced function ub.edu |
| Molecular Docking | Binding modes and affinities to target sites | Prioritize candidates for synthesis ajchem-a.com |
| ADMET Prediction | Pharmacokinetic and toxicity profiles | Early-stage drug candidate filtering nih.gov |
Integration of Tetramethyl-1H-Indole into Advanced Functional Materials
The indole scaffold is a privileged structure in materials science due to its electron-rich nature and planar geometry, which facilitate π-conjugation and charge transport. researchgate.net The specific substitution pattern of this compound could offer unique advantages for the development of advanced functional materials. The methyl groups can enhance solubility in organic solvents and influence the solid-state packing of the molecules, which are critical parameters for device fabrication and performance.
Prospective applications include:
Organic Electronics: As a building block for organic semiconductors, this compound could be incorporated into larger conjugated systems for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). smolecule.comsmolecule.com Its electron-donating character makes it a suitable component for the donor material in a donor-acceptor architecture. researchgate.net
Sensors: By functionalizing the indole core with specific recognition moieties, it may be possible to create chemosensors. Changes in the fluorescence or electronic properties of the indole derivative upon binding to an analyte could form the basis of a sensitive detection method.
Dye-Sensitized Solar Cells (DSSCs): Indole-based organic dyes have been successfully used as sensitizers in DSSCs. researchgate.net The tetramethyl-indole core could serve as an effective electron donor group in new dye structures, with its properties fine-tuned through further derivatization.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3,5,7-tetramethyl-1H-indole, and how can purity be verified?
- Methodological Answer : A typical approach involves regioselective alkylation or methylation of the indole core. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce substituents, as demonstrated in the synthesis of triazole-linked indole derivatives (30–42% yields) using CuI catalysis in PEG-400/DMF mixtures . After reaction completion, purity is confirmed via TLC (e.g., Rf = 0.43 in 70:30 EtOAc/hexanes) and spectroscopic techniques (1H/13C NMR, HRMS). Flash column chromatography with gradients like EtOAc/hexanes is used for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 7.64 ppm for aromatic protons, δ 55.3 ppm for methoxy carbons) .
- HRMS : Confirms molecular weight (e.g., FAB-HRMS m/z 319.1559 [M+H]+) .
- TLC : Monitors reaction progress and purity .
Q. What are the key physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : While direct data for this compound is limited, analogous methylated indoles exhibit melting points between 111–117°C . Solubility can be inferred from similar structures; polar aprotic solvents (DMF, DMSO) are often used due to aromatic and alkyl group interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound derivatives?
- Methodological Answer : Catalyst screening and temperature control are critical. For example, iodine (10 mol%) in MeCN at 40°C achieves 98% yield in indole functionalization, outperforming FeCl3 (67%) or AlCl3 (10%) . Kinetic monitoring via TLC or in-situ spectroscopy helps identify optimal reaction times (e.g., 5 hours for iodine-catalyzed reactions) .
Q. What strategies address regioselectivity challenges when introducing methyl groups at the 2,3,5,7 positions of indole?
- Methodological Answer : Palladium-catalyzed C–H activation enables direct methylation. For instance, Pd(OAc)2 with directing groups (e.g., pyridine) selectively functionalizes indole positions . Alternatively, sequential protection/deprotection (e.g., using tert-butyl groups) ensures precise substitution .
Q. How do steric and electronic effects of methyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Methyl groups at 2,3,5,7 positions increase steric hindrance, potentially slowing Pd-catalyzed couplings. Electronic effects (e.g., electron-donating methyl) enhance nucleophilicity at the indole C-3 position, favoring electrophilic substitutions. Computational studies (DFT) or Hammett plots can quantify these effects .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer : Antioxidant activity is assessed via DPPH/ABTS radical scavenging assays . For neuroprotective studies, SH-SY5Y cell models under oxidative stress (e.g., H2O2 exposure) quantify viability via MTT assays. Dose-response curves (IC50) and ROS measurement (e.g., DCFH-DA probe) provide mechanistic insights .
Q. How can waste from this compound synthesis be managed sustainably?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
